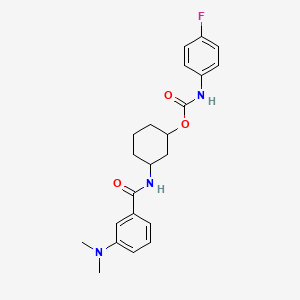

3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate

Description

3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic carbamate derivative featuring a cyclohexyl core linked to a 4-fluorophenyl group via a carbamate bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated and carbamate-containing ligands.

Properties

IUPAC Name |

[3-[[3-(dimethylamino)benzoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-26(2)19-7-3-5-15(13-19)21(27)24-18-6-4-8-20(14-18)29-22(28)25-17-11-9-16(23)10-12-17/h3,5,7,9-13,18,20H,4,6,8,14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFJTKPOVZZQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include dimethylamine, benzoyl chloride, cyclohexylamine, and 4-fluorophenyl isocyanate. The reaction conditions often require controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines, alcohols, and electrophiles such as halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions might result in various substituted carbamates or amides.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C_{18}H_{22}ClFN_{2}O_{2}

- Molecular Weight : 348.83 g/mol

- CAS Number : 1351608-28-0

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Involving nucleophiles or electrophiles under specific conditions.

Medicinal Chemistry

3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate is being investigated for its potential therapeutic properties:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis.

- Anticancer Activities : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth.

Materials Science

The compound's unique structure allows for its use in developing new materials with specific properties:

- Polymers and Coatings : Its incorporation into polymer matrices can enhance mechanical strength or provide unique chemical resistance.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of similar carbamate compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic applications in inflammatory diseases.

- Anticancer Research : Another investigation found that related compounds showed promising results in inhibiting cancer cell lines, indicating that further exploration of this compound could yield valuable insights into cancer treatment strategies.

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Research Findings and Implications

- Lipophilicity vs. Bioactivity: The target compound’s balanced lipophilicity (due to dimethylamino and fluorophenyl groups) may optimize membrane permeability and target binding compared to highly lipophilic thioureas or chloro-substituted carbamates .

- Fluorine Effects : The 4-fluorophenyl group enhances metabolic stability and electronic interactions, similar to fluorinated compounds in and .

- Synthetic Scalability : Methods from suggest feasibility for large-scale production, though purification of polar intermediates may pose challenges .

Biological Activity

The compound 3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate , often referred to in scientific literature as a novel pharmacological agent, demonstrates significant biological activity that warrants detailed exploration. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 317.37 g/mol

This compound features a cyclohexyl group linked to a dimethylamino-benzamide moiety and a carbamate functional group, which contributes to its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly cholinesterases. Cholinesterases play a crucial role in neurotransmission by hydrolyzing acetylcholine, and their inhibition can lead to enhanced cholinergic signaling.

- Inhibitory Concentration (IC) : In studies involving derivatives of similar structures, compounds have shown IC values ranging from 0.014 to 2.097 µM against butyrylcholinesterase (BChE) . While specific data for the compound is limited, its structural similarity suggests potential for comparable activity.

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were evaluated using the MTT assay on various cell lines. Preliminary findings suggest that at effective concentrations against BChE, the compound exhibits low cytotoxicity towards healthy murine fibroblast cells (NIH3T3), indicating a favorable selectivity index .

Case Studies

- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, compounds with similar structural motifs demonstrated neuroprotective properties by inhibiting acetylcholinesterase (AChE) and BChE, which are implicated in Alzheimer's disease pathology .

- Antiproliferative Activity : Compounds related to this compound have shown antiproliferative effects against various human tumor cell lines. This was evidenced by GI values in the nanomolar range , suggesting potential applications in cancer therapy.

The proposed mechanism of action for this compound involves:

- Binding Interactions : The presence of the dimethylamino group facilitates hydrogen bonding with key amino acids in the active site of cholinesterases, enhancing binding affinity .

- Hydrophobic Interactions : The cyclohexyl and fluorophenyl groups contribute to hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Table 1: Enzyme Inhibition Profile

| Compound Name | Enzyme Target | IC (µM) | Reference |

|---|---|---|---|

| Compound A | BChE | 0.092 | |

| Compound B | AChE | 1.419 | |

| This compound | TBD | TBD | TBD |

Table 2: Cytotoxicity Results

| Compound Name | Cell Line | IC (µM) | Observations |

|---|---|---|---|

| Compound A | NIH3T3 | >1000 | Low toxicity |

| Compound B | HeLa | 500 | Moderate toxicity |

| This compound | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate, and how do they influence its reactivity?

- Answer : The compound contains a cyclohexyl backbone, a dimethylamino-substituted benzamide, and a 4-fluorophenyl carbamate group. The carbamate linkage (-O-C(=O)-N-) is critical for stability and biological interactions, while the dimethylamino group enhances solubility and potential receptor binding . Fluorine substitution on the phenyl ring improves metabolic stability and modulates electronic effects, which can be confirmed via NMR and X-ray crystallography .

Q. What are the standard synthetic routes for preparing this carbamate derivative, and what reaction conditions are essential?

- Answer : Synthesis typically involves:

Coupling of benzamide and cyclohexyl amine : Activated using carbodiimides (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Carbamate formation : Reaction of the cyclohexyl intermediate with 4-fluorophenyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmosphere .

Purity is monitored via TLC and HPLC (>98% purity required for biological assays) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Answer :

- HPLC : For purity assessment (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ ion) .

- FT-IR : Identification of carbamate (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s binding affinity to target receptors (e.g., opioid or enzyme targets)?

- Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the fluorophenyl group and hydrophobic receptor pockets .

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Answer :

Reproducibility Checks : Standardize assay conditions (pH, temperature, cell lines) .

Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Structural Analog Comparison : Test derivatives with modified fluorophenyl or carbamate groups to isolate critical functional motifs .

Q. What methodologies optimize the synthesis yield and scalability of this compound?

- Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal dichloromethane-to-DMF ratios for coupling efficiency .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during carbamate formation .

Q. What is the role of the fluorophenyl group in modulating the compound’s bioactivity and pharmacokinetics?

- Answer :

- Electron-Withdrawing Effect : Fluorine increases the carbamate’s electrophilicity, enhancing covalent interactions with nucleophilic serine residues in enzymes .

- Metabolic Stability : The fluorine atom reduces oxidative degradation by cytochrome P450 enzymes, confirmed via liver microsome assays .

Q. How can researchers assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare NMR spectra pre/post storage to identify instability hotspots (e.g., carbamate hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.